デラザニチブ
概要
説明
Derazantinib is an orally bioavailable, multi-kinase inhibitor with potent activity against fibroblast growth factor receptor subtypes 1, 2, and 3. It has shown significant therapeutic potential in treating various cancers, particularly those with fibroblast growth factor receptor gene fusions, amplifications, and mutations .
科学的研究の応用
デラザチニブは、以下を含む幅広い科学研究における応用を有しています。
化学: キナーゼ阻害およびシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 細胞増殖、分化、およびアポトーシスに対する影響が調査されています。
医学: 主に、肝内胆管癌や尿路上皮癌など、線維芽細胞増殖因子受容体遺伝子の融合を伴う癌の治療における可能性について研究されています
作用機序
デラザチニブは、線維芽細胞増殖因子受容体サブタイプ1、2、および3の活性を阻害することによって効果を発揮します。この阻害は、線維芽細胞増殖因子受容体媒介シグナル伝達経路を破壊し、腫瘍細胞の増殖、血管新生、および生存の抑制につながります。 分子標的は、腫瘍の増殖と進行において重要な役割を果たす線維芽細胞増殖因子受容体チロシンキナーゼです .
類似の化合物:
ペミガチニブ: 類似の効力を持つが、選択性プロファイルが異なるもう1つの線維芽細胞増殖因子受容体阻害剤。
エルダフィチニブ: 線維芽細胞増殖因子受容体サブタイプに対してより広範な活性を示す、パン線維芽細胞増殖因子受容体阻害剤。
インフィグラチニブ: 線維芽細胞増殖因子受容体2に焦点を当てた、選択的な線維芽細胞増殖因子受容体阻害剤
デラザチニブの独自性: デラザチニブは、線維芽細胞増殖因子受容体とコロニー刺激因子受容体-1の両方に対する二重阻害によって独自であり、腫瘍細胞と腫瘍微小環境の両方を標的とすることで、その抗腫瘍活性を強化しています。 この二重阻害は、デラザチニブを免疫チェックポイント阻害剤との併用療法に有望な候補にしています .
生化学分析
Biochemical Properties
Derazantinib plays a significant role in biochemical reactions by inhibiting FGFR1, FGFR2, and FGFR3 kinases . It also inhibits colony-stimulating factor receptor-1 (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2) . These interactions lead to the inhibition of downstream signaling pathways involved in cell proliferation, migration, and survival. Derazantinib binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling .
Cellular Effects
Molecular Mechanism
At the molecular level, Derazantinib exerts its effects by binding to the ATP-binding site of FGFR1, FGFR2, and FGFR3, inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, leading to reduced cell proliferation and survival . Derazantinib also inhibits CSF1R, which plays a role in the recruitment and function of tumor-associated macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, Derazantinib has demonstrated stability and sustained inhibitory effects over time . Long-term studies have shown that it maintains its efficacy in inhibiting FGFR signaling and reducing tumor growth in various cancer models . Treatment-related adverse events such as fatigue, eye toxicity, and hyperphosphatemia have been observed .
Dosage Effects in Animal Models
In animal models, the effects of Derazantinib vary with different dosages. Higher doses have been associated with increased efficacy in inhibiting tumor growth, but also with a higher incidence of adverse effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of FGFR signaling .
Metabolic Pathways
Derazantinib is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . It undergoes hepatic metabolism and is primarily excreted through the liver . The inhibition of FGFR signaling by Derazantinib affects metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
Derazantinib is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The distribution of Derazantinib is influenced by its binding affinity to FGFRs and other kinases .
Subcellular Localization
Derazantinib localizes to specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . The subcellular localization of Derazantinib is crucial for its inhibitory effects on FGFR signaling and tumor growth .
準備方法
Synthetic Routes and Reaction Conditions: Derazantinib is synthesized through a multi-step process involving the formation of a benzoquinazoline core, followed by the introduction of various substituents. The key steps include:
- Formation of the benzoquinazoline core through cyclization reactions.
- Introduction of the fluorophenyl group via nucleophilic substitution.
- Attachment of the methoxyethylamino group through reductive amination.
Industrial Production Methods: Industrial production of derazantinib involves optimizing the synthetic route for large-scale production. This includes:
- Use of high-yielding reactions to minimize waste.
- Implementation of continuous flow chemistry to enhance reaction efficiency.
- Purification of the final product using crystallization and chromatography techniques .
化学反応の分析
反応の種類: デラザチニブは、以下のものを含むさまざまな化学反応を起こします。
酸化: デラザチニブは酸化されてスルホキシドおよびスルホンを形成することができます。
還元: 還元反応により、ニトロ基をアミンに変換することができます。
置換: 求核置換反応は、ベンゾキナゾリンコアに異なる置換基を導入します。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換: アルキルハライドまたはアリールハライドを塩基性条件下で。
形成される主な生成物:
- 酸化生成物には、スルホキシドおよびスルホンが含まれます。
- 還元生成物には、第一級アミンおよび第二級アミンが含まれます。
- 置換生成物は、導入された置換基によって異なります .
類似化合物との比較
Pemigatinib: Another fibroblast growth factor receptor inhibitor with similar potency but different selectivity profiles.
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor with broader activity against fibroblast growth factor receptor subtypes.
Infigratinib: A selective fibroblast growth factor receptor inhibitor with a focus on fibroblast growth factor receptor 2
Uniqueness of Derazantinib: Derazantinib is unique due to its dual inhibition of fibroblast growth factor receptor and colony-stimulating factor receptor-1, which enhances its anti-tumor activity by targeting both tumor cells and the tumor microenvironment. This dual inhibition makes derazantinib a promising candidate for combination therapies with immune checkpoint inhibitors .
生物活性
Derazantinib (ARQ 087) is a potent, orally bioavailable inhibitor targeting fibroblast growth factor receptors (FGFR1-3), with a particular emphasis on FGFR2. It has been primarily investigated for its therapeutic potential in various cancers characterized by FGFR genetic alterations, particularly intrahepatic cholangiocarcinoma (iCCA) and keloids. This article reviews the biological activity of derazantinib, highlighting its mechanisms, efficacy in clinical trials, and case studies.
Derazantinib functions as an ATP-competitive pan-FGFR inhibitor , effectively blocking the signaling pathways activated by FGFRs. This inhibition leads to reduced cell proliferation, migration, and invasion in FGFR-dependent tumors. The compound has shown significant activity against FGFR2-driven tumor models, including xenografts and transfected cell lines, demonstrating its potential for treating cancers with FGFR aberrations .
Intrahepatic Cholangiocarcinoma (iCCA)
Clinical trials have established derazantinib's efficacy in patients with advanced iCCA harboring FGFR2 fusions. Notably:
- Phase 1/2 Trials : In a multicenter study involving patients with unresectable iCCA, derazantinib was administered at a daily dose of 300 mg. The results indicated a 24% objective response rate and a disease control rate of 72.8% . The median progression-free survival (mPFS) was reported at 6.6 months .
- Safety Profile : The treatment was generally well tolerated, with manageable adverse effects, reinforcing its potential as a therapeutic option for patients who have progressed after first-line chemotherapy .
Keloid Treatment
Recent studies have explored derazantinib's application in treating keloids, which are fibrous tissue growths resulting from excessive collagen deposition:
- In Vitro Studies : Derazantinib inhibited the proliferation and migration of keloid fibroblasts significantly, promoting apoptosis and reducing collagen production .
- Animal Models : In athymic nude mice implanted with keloid tissues, local injections of derazantinib resulted in decreased collagen accumulation and angiogenesis compared to controls .
Summary of Clinical Findings
Study Type | Population Description | Objective Response Rate | Median Progression-Free Survival | Disease Control Rate |
---|---|---|---|---|
Phase 1/2 iCCA Study | Advanced iCCA with FGFR2 fusion | 24% | 6.6 months | 72.8% |
Keloid Study | Keloid fibroblasts in vitro and in vivo | Significant inhibition | Not applicable | Not applicable |
Case Studies
- Case Study in iCCA : A patient with advanced iCCA demonstrated a confirmed partial response to derazantinib after failing previous treatments. This case supports the drug's role as a viable option for patients with specific genetic markers .
- Keloid Treatment Case : In a controlled experiment involving keloid fibroblasts treated with derazantinib, significant reductions in cell viability and collagen production were observed, suggesting potential for further clinical exploration in dermatological applications .
特性
IUPAC Name |
(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234356-69-4 | |
Record name | Derazantinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Derazantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DERAZANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Derazantinib?
A: Derazantinib primarily acts by inhibiting fibroblast growth factor receptors (FGFR) 1, 2, and 3 [, , , , , ]. It binds to the ATP-binding site of these receptor tyrosine kinases, preventing their activation and downstream signaling [, , ]. This inhibition can lead to reduced tumor cell proliferation, angiogenesis, and potentially induce tumor cell death [, , ].
Q2: Does Derazantinib target any other kinases besides FGFRs?
A: Yes, Derazantinib also exhibits inhibitory activity against colony stimulating factor-1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor beta receptor (PDGFRbeta) [, , , , ].
Q3: What is the significance of Derazantinib's inhibitory activity against CSF1R?
A: CSF1R plays a crucial role in the function of tumor-associated macrophages (TAMs), particularly M2-TAMs, which contribute to an immunosuppressive tumor microenvironment [, ]. By inhibiting CSF1R, Derazantinib may modulate the tumor immune response, potentially enhancing the efficacy of immunotherapy approaches [, ].
Q4: What is the molecular formula and weight of Derazantinib?
A4: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of Derazantinib. For detailed structural information, please refer to relevant chemical databases or patents.
Q5: Which cancer types have shown potential sensitivity to Derazantinib in preclinical studies?
A: Preclinical studies have demonstrated the antitumor activity of Derazantinib in various cancer models, including cholangiocarcinoma [, , , ], urothelial cancer [, , ], gastric cancer [, ], breast cancer [], and lymphoma [].
Q6: What is the relationship between FGFR expression and Derazantinib efficacy in gastric cancer models?
A: Research suggests a strong correlation between FGFR gene expression and Derazantinib efficacy in preclinical gastric cancer models. Higher FGFR expression levels were associated with increased sensitivity to Derazantinib [].
Q7: Has Derazantinib shown any synergistic effects with other chemotherapeutic agents?
A: Preclinical studies revealed that Derazantinib synergizes with paclitaxel in gastric cancer models, particularly those with high levels of M2-type macrophages [, ]. Additionally, a synergistic effect was observed when Derazantinib was combined with a murine programmed cell death ligand-1 (PD-L1) antibody in syngeneic breast and bladder tumor models [].
Q8: What clinical trials have been conducted with Derazantinib?
A8: Several clinical trials have investigated Derazantinib's safety and efficacy, primarily in patients with FGFR-altered cancers. These include:
- FIDES-01: A Phase II study in patients with unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, mutations, or amplifications [, ].
- FIDES-02: A Phase Ib/II study evaluating Derazantinib as monotherapy and in combination with atezolizumab (an anti-PD-L1 antibody) in patients with surgically unresectable or metastatic urothelial cancer (UC) with activating FGFR genetic aberrations [, ].
Q9: What are the potential mechanisms of resistance to Derazantinib?
A9: Although research on Derazantinib resistance is ongoing, some insights are emerging:
- c-Myc Upregulation: Increased expression of c-Myc target genes was identified in Derazantinib-resistant endometrial cancer cells, suggesting a potential role for c-Myc in mediating resistance []. This finding suggests that targeting c-Myc could be a strategy to overcome resistance.
- Emergence of New FGFR Alterations: Analysis of patients with iCCA treated with FGFR inhibitors, including Derazantinib, revealed the emergence of new FGFR alterations after progression []. These new mutations could contribute to acquired resistance and highlight the need for continuous monitoring of FGFR status during treatment.
Q10: What are the future directions for research on Derazantinib?
A10: Future research on Derazantinib could focus on:
Q11: What analytical methods have been used to study Derazantinib?
A: Researchers have employed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) to determine Derazantinib concentrations in biological samples [, ]. This technique offers high sensitivity and selectivity for accurately quantifying Derazantinib levels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。